N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide
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Overview
Description
N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide is a complex organic compound that features an indole nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide typically involves the condensation of an indole derivative with a hydrazide. One common method includes the reaction of 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-methylbenzohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-3-ol derivatives.
Scientific Research Applications
N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or interference with receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- N’-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxy-5-nitrobenzohydrazide
Uniqueness
N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl group on the benzohydrazide moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-methylbenzamide |
InChI |
InChI=1S/C19H17N3O2/c1-3-11-22-16-10-5-4-9-15(16)17(19(22)24)20-21-18(23)14-8-6-7-13(2)12-14/h3-10,12,24H,1,11H2,2H3 |
InChI Key |
XWOINZXSRQJFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Origin of Product |
United States |
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